2-Aminocyclobutan-1-ol hydrochloride

Chiral Synthesis Medicinal Chemistry Structural Biology

Chiral, non-racemic (1R,2R)-2-aminocyclobutan-1-ol hydrochloride with defined trans-stereochemistry. This high-purity (≥97%) hydrochloride salt features a strained cyclobutane ring, enabling geometrically constrained building block applications in medicinal chemistry. The (1R,2R) isomer is essential for stereoselective synthesis where spatial orientation governs target binding; direct substitution with racemic mixtures or generic cyclobutyl amines is analytically unsupported. The hydrochloride salt form ensures consistent handling and solubility. Critical for maintaining experimental reproducibility in chiral synthesis, medicinal chemistry campaigns, and analytical method development.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 1909287-71-3
Cat. No. B1404859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclobutan-1-ol hydrochloride
CAS1909287-71-3
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESC1CC(C1N)O.Cl
InChIInChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H
InChIKeyVIESMOHTDHXTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-Aminocyclobutan-1-ol Hydrochloride (CAS 1909287-71-3): Procurement Baseline for a Defined Chiral trans-Amino Alcohol Building Block


(1R,2R)-2-Aminocyclobutan-1-ol hydrochloride (CAS 1909287-71-3) is a chiral, non-racemic amino alcohol featuring a strained four-membered cyclobutane ring with amino and hydroxyl groups in a trans-configuration [1]. It is a high-purity (>97%) research chemical provided as a hydrochloride salt (C₄H₁₀ClNO, MW 123.58) [1] with defined stereochemistry, enabling it to serve as a geometrically constrained building block for pharmaceutical and natural product synthesis [2].

Why Simple Cyclobutyl Amines or Racemates Cannot Substitute for CAS 1909287-71-3


Direct substitution with generic cyclobutyl amines or racemic mixtures is unsupported by analytical and stereochemical evidence. As a chiral, non-racemic compound with a trans-configuration , its specific stereoisomer is a critical determinant in applications where molecular geometry governs target binding . Similarly, substitution with the free base or other salt forms requires additional processing steps. Procurement of the defined (1R,2R) isomer as its hydrochloride salt is essential for maintaining experimental consistency in chiral synthesis and medicinal chemistry campaigns .

Quantitative Differentiation Guide: Direct Evidence for (1R,2R)-2-Aminocyclobutan-1-ol Hydrochloride


Defined Stereochemistry: The (1R,2R)-trans Configuration

This compound is specifically identified as the (1R,2R)-trans isomer . The trans configuration is a key differentiating factor from its cis analogs, which are chemically distinct with different CAS numbers (e.g., 68235-32-5 for cis-2-aminocyclobutan-1-ol) [1].

Chiral Synthesis Medicinal Chemistry Structural Biology

High Purity Baseline: ≥97% Assay by HPLC

Commercially available (1R,2R)-2-aminocyclobutan-1-ol hydrochloride is supplied at a high purity standard of ≥97% . This purity level exceeds the common baseline of 95% for many research-grade cyclobutylamines .

Analytical Chemistry Process Development Quality Control

Salt Form Specification: Hydrochloride Salt for Handling and Solubility

This product is a pre-formed hydrochloride salt [1]. The free base, (1R,2R)-2-aminocyclobutan-1-ol (CAS 1909287-70-2), is less commonly procured and requires separate handling and neutralization steps [2].

Formulation Process Chemistry Physical Properties

Constrained Geometry for Molecular Scaffold Design

The 2-aminocyclobutanol motif is a constrained scaffold recognized as an 'important motif' in natural product synthesis and pharmaceuticals [1]. This contrasts with more flexible acyclic amino alcohols, such as 2-amino-1-ethanol, which lack the geometric constraints that can improve target selectivity and metabolic stability.

Medicinal Chemistry Natural Product Synthesis Photochemistry

Procurement-Linked Application Scenarios for (1R,2R)-2-Aminocyclobutan-1-ol Hydrochloride


Asymmetric Synthesis of Complex Pharmaceutical Intermediates

Use as a chiral building block in the stereoselective construction of advanced pharmaceutical intermediates, such as those for ACE inhibitors. The defined (1R,2R)-trans stereochemistry is critical for achieving the desired spatial orientation for target enzyme binding .

Synthesis of Polysubstituted 2-Aminocyclobutanols via Visible-Light Photocycloaddition

Employ the compound as a starting material or reference standard in the development of new synthetic methodologies. Recent literature demonstrates the high value of 2-aminocyclobutanol motifs in photochemistry for constructing complex molecules with high regio- and diastereoselectivity [1].

Medicinal Chemistry: Conformational Restriction for Lead Optimization

Integrate the cyclobutanol core into lead compounds to replace flexible acyclic linkers, such as in the development of sigma receptor ligands. The rigid cyclobutane ring can improve binding affinity, selectivity, and pharmacokinetic properties [2].

Method Development for Chiral Separations and Analysis

Leverage the compound's high purity (≥97%) and defined stereochemistry to serve as a calibration standard or chiral probe in the development and validation of analytical methods (e.g., chiral HPLC, SFC) for separating and quantifying aminocyclobutanol enantiomers in reaction mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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